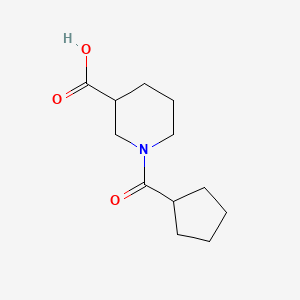

1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopentanecarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMZTUSRQTWDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acid Precursors

The hydrogenation of pyridine derivatives to piperidines represents a cornerstone in synthesizing piperidine-3-carboxylic acid, the core scaffold of the target compound. As detailed in CN102174011A, 3-pyridinecarboxylic acid undergoes catalytic hydrogenation under high-pressure hydrogen (4–5 MPa) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds at 90–100°C for 3–4 hours, achieving molar yields exceeding 96% for piperidine-3-carboxylic acid (nipecotic acid). This method avoids racemization and ensures high purity (>98%) through subsequent crystallization from methanol.

Mechanistic Insights :

The hydrogenation mechanism involves the adsorption of pyridine onto the Pd/C surface, followed by sequential hydrogenation of the aromatic ring. The electron-withdrawing carboxylic acid group at the 3-position directs hydrogen addition, favoring the formation of the piperidine ring.

Acylation of Piperidine-3-carboxylic Acid

Introducing the cyclopentylcarbonyl group at the piperidine nitrogen requires careful selection of acylation conditions to avoid side reactions at the carboxylic acid moiety. A two-step protection-deprotection strategy, as outlined in CN106187865A, is often employed:

Esterification of the Carboxylic Acid :

Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to form ethyl piperidine-3-carboxylate. This step converts the polar carboxylic acid into a non-reactive ester, preventing unwanted acylation at this position.N-Acylation with Cyclopentylcarbonyl Chloride :

The ethyl ester intermediate reacts with cyclopentylcarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C. This achieves selective acylation at the piperidine nitrogen with yields of 70–85%.Ester Hydrolysis :

The ethyl ester is hydrolyzed back to the carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF), completing the synthesis.

Advanced Methodological Variations

One-Pot Hydrogenation-Acylation

Recent innovations combine hydrogenation and acylation in a single reactor to minimize intermediate isolation. Starting with 3-pyridinecarboxylic acid, hydrogenation under Pd/C (5 wt%) at 5 MPa H₂ and 100°C directly yields piperidine-3-carboxylic acid, which is subsequently acylated in situ by adding cyclopentylcarbonyl chloride and N,N-diisopropylethylamine (DIPEA). This approach reduces purification steps but requires precise stoichiometric control to avoid over-acylation.

Solid-Phase Synthesis

Immobilized reagents, such as polymer-supported Pd catalysts and resin-bound acylating agents, enable continuous-flow synthesis. For example, 3-pyridinecarboxylic acid adsorbed on a Pd-functionalized mesoporous silica matrix undergoes hydrogenation at 50°C, followed by acylation using a polystyrene-bound cyclopentylcarbonyl chloride analogue. This method enhances scalability and reduces metal contamination.

Critical Analysis of Reaction Conditions

Catalytic System Optimization

The choice of catalyst significantly impacts hydrogenation efficiency. While Pd/C remains standard, alternatives like Raney nickel or ruthenium dioxide (RuO₂) have been explored. However, Pd/C achieves superior selectivity (>99%) for the piperidine ring without decarboxylation side reactions. Catalyst loading between 0.01–0.05 wt% relative to the substrate balances cost and activity.

Solvent and Temperature Effects

- Hydrogenation : Water is the preferred solvent due to its inertness and ability to solubilize pyridinecarboxylic acids. Elevated temperatures (90–100°C) accelerate reaction kinetics but necessitate pressurized systems to maintain hydrogen solubility.

- Acylation : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for N-acylation, providing adequate solubility for both the piperidine ester and acyl chloride. Reactions conducted below 25°C minimize ester hydrolysis.

Yield and Purity Considerations

Table 1: Representative yields and purities for each synthetic step.

Challenges and Mitigation Strategies

Competitive O-Acylation

The carboxylic acid/ester group may compete with the amine for acylation. Using bulkier bases (e.g., 2,6-lutidine) or low temperatures (0°C) suppresses O-acylation by deprotonating the amine selectively.

Racemization at C3

Despite the non-chiral nature of the target compound, intermediates like ethyl piperidine-3-carboxylate may racemize under basic conditions. Employing mild hydrolysis conditions (e.g., LiOH instead of NaOH) preserves stereochemical integrity.

Industrial-Scale Adaptations

Large-scale production utilizes continuous hydrogenation reactors with in-line filtration to remove Pd/C catalyst. Acylation is conducted in modular flow systems, enabling real-time monitoring of stoichiometry. Waste streams containing lithium salts are neutralized with citric acid to recover lithium citrate, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Cyclopentyl ketone derivatives.

Reduction: Cyclopentyl alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentylcarbonyl group can influence the compound’s binding affinity and specificity, while the piperidine ring can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopentylcarbonyl group in the target compound enhances lipophilicity compared to heteroaromatic substituents (e.g., pyrazinyl or pyrimidinyl analogs) . This may influence membrane permeability and target binding in drug design.

Physicochemical Properties

| Property | Target Compound | RPR260243 | 1-(Pyrimidin-2-yl) Analog | 1-Cbz-3-amino Analog |

|---|---|---|---|---|

| Molecular Weight | 313.35 (estimated) | 484.43 | ~235 (estimated) | 278.3 |

| LogP (Lipophilicity) | Moderate (~2.5–3.0)* | High (~4.5–5.0)* | Low (~1.0–1.5)* | ~1.2 (calculated) |

| Solubility | Moderate in polar solvents | Poor aqueous solubility | Moderate in DMSO/MeOH | High (zwitterionic) |

| Hydrogen Bond Acceptors | 4 | 6 | 5 | 6 |

Key Findings :

- The cyclopentylcarbonyl group increases LogP compared to pyrimidinyl or Cbz-substituted analogs, suggesting improved blood-brain barrier penetration for CNS-targeted applications .

Biological Activity

1-(Cyclopentylcarbonyl)piperidine-3-carboxylic acid is a derivative of piperidine that has garnered attention for its potential biological activities. This compound is part of a broader class of piperidine derivatives that have been studied for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 205.25 g/mol

This compound features a piperidine ring substituted with a cyclopentylcarbonyl group and a carboxylic acid functional group, which are critical for its biological interactions.

Biological Activity Overview

Research has demonstrated that piperidine derivatives exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antibacterial Activity

A study evaluated the antibacterial properties of various piperidine derivatives, including this compound. The compound showed promising results against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These results suggest that this compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

The antifungal potential of piperidine derivatives has also been explored. In particular, studies on related compounds have indicated that modifications to the piperidine structure can enhance antifungal efficacy against resistant strains such as Candida auris. While specific data for this compound is limited, its structural similarity to other active derivatives suggests potential antifungal properties.

Anti-inflammatory Effects

Piperidine derivatives have been reported to exhibit anti-inflammatory activities through various mechanisms, including the inhibition of pro-inflammatory cytokines. Research indicates that this compound may modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound primarily involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cathepsin K, which plays a role in bone resorption and inflammatory processes.

- Cell Cycle Modulation : Some studies suggest that piperidine derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Case Study on Anticancer Activity : A derivative structurally related to this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects with an IC50 value in the low micromolar range.

- Case Study on Pain Management : Another study evaluated the analgesic properties of piperidine derivatives in animal models. The results demonstrated effective pain relief comparable to established analgesics.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(cyclopentylcarbonyl)piperidine-3-carboxylic acid?

Methodological Answer:

A multi-step synthesis is typically employed, starting with the acylation of piperidine-3-carboxylic acid. Cyclopentylcarbonyl chloride can be coupled to the piperidine nitrogen using a coupling agent like HATU or DCC in anhydrous DCM. Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) may be required to avoid side reactions at the carboxylic acid moiety . Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometry must be optimized to achieve yields >80%. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the target compound .

Advanced: How can reaction by-products be minimized during the acylation step?

Methodological Answer:

By-product formation (e.g., over-acylation or hydrolysis) can be mitigated by:

- Controlled reagent addition: Slow addition of cyclopentylcarbonyl chloride to avoid excess reactive species.

- Moisture exclusion: Use of anhydrous solvents and inert atmosphere (N₂/Ar).

- Catalytic DMAP: Enhances acylation efficiency while reducing side reactions .

- Real-time monitoring: Techniques like TLC or in-situ IR spectroscopy to track reaction progress . Computational modeling (e.g., DFT) can predict reactive intermediates and guide optimization .

Basic: Which analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms the cyclopentylcarbonyl group (δ ~2.5–3.0 ppm for carbonyl-proximal protons) and piperidine ring conformation .

- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% by area under the curve) .

- Mass spectrometry: High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ expected at m/z 239.15) .

Advanced: How to address contradictions in biological activity data across assays?

Methodological Answer:

Discrepancies may arise from:

- Compound stability: Assess degradation under assay conditions (e.g., pH, temperature) via LC-MS .

- Off-target effects: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity .

- Solubility limitations: Pre-dissolve in DMSO (<0.1% final concentration) and validate with kinetic solubility assays (e.g., nephelometry) .

Basic: What are key safety and storage protocols for this compound?

Methodological Answer:

- Storage: -20°C in airtight, light-resistant containers under inert gas to prevent hydrolysis/oxidation .

- Handling: Use PPE (gloves, goggles) and fume hoods; avoid inhalation or skin contact due to potential irritant properties (H315/H319) .

- Waste disposal: Neutralize with dilute NaOH and incinerate per local regulations .

Advanced: How can computational methods predict interactions with acetylcholinesterase?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses within the enzyme’s active site (e.g., CAS or PAS regions) .

- MD simulations: GROMACS/NAMD can assess binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., Trp86, Glu202) .

- Free-energy calculations: MM-PBSA/GBSA quantifies binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

Basic: What methods determine solubility for in vitro assays?

Methodological Answer:

- Shake-flask method: Saturate PBS (pH 7.4) with compound, filter, and quantify via UV-Vis (λmax ~260 nm) .

- Thermodynamic solubility: Use a Sirius T3 instrument to measure intrinsic solubility under physiological conditions .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent variation: Modify the cyclopentyl group (e.g., fluorination) or piperidine C3-carboxylic acid (ester/amide analogs) to probe steric/electronic effects .

- Biological profiling: Test derivatives in enzyme inhibition (IC₅₀) and cytotoxicity assays (e.g., MTT on HEK293 cells) .

- 3D-QSAR: CoMFA/CoMSIA models correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.